N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 587004-42-0
Cat. No.: VC16125662
Molecular Formula: C19H15ClF3N5OS
Molecular Weight: 453.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 587004-42-0 |
|---|---|
| Molecular Formula | C19H15ClF3N5OS |
| Molecular Weight | 453.9 g/mol |
| IUPAC Name | N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H15ClF3N5OS/c1-2-9-28-17(15-5-3-4-8-24-15)26-27-18(28)30-11-16(29)25-12-6-7-14(20)13(10-12)19(21,22)23/h2-8,10H,1,9,11H2,(H,25,29) |
| Standard InChI Key | QWUDULSRWZZZFA-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Identifiers
The compound’s IUPAC name, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide, reflects its intricate architecture . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 587004-42-0 |
| EC Number | 637-392-3 |
| Molecular Formula | C₁₉H₁₅ClF₃N₅OS |
| Molecular Weight | 485.87 g/mol (calculated) |
Synonyms such as STL342177 and AKOS002190312 are frequently used in commercial and academic contexts .
Structural Features
The molecule comprises:
-
A 1,2,4-triazole ring substituted at position 3 with a sulfanyl-acetamide group.
-
A pyridin-2-yl group at position 5 of the triazole.
-
An allyl (prop-2-en-1-yl) group at position 4.
-
A 4-chloro-3-(trifluoromethyl)phenyl moiety linked via the acetamide nitrogen.
The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole ring offers hydrogen-bonding potential for biological interactions .
Synthesis and Manufacturing
Synthetic Pathways
While explicit synthetic protocols are proprietary, retro-synthetic analysis suggests a modular assembly:
-
Triazole Core Formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives.
-
Sulfanyl-Acetamide Installation: Thiol-alkylation of the triazole with bromoacetamide intermediates.
-
N-Arylation: Coupling the acetamide nitrogen with 4-chloro-3-(trifluoromethyl)aniline.
A related analog, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 573695-56-4), substitutes the allyl group with ethyl, demonstrating versatility in side-chain modifications .
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are critical for verifying structure. Predicted spectral data:
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.60 (pyridinyl-H), δ 5.90 (allyl-CH₂), δ 2.50 (acetamide-CH₂) |
| ¹³C NMR | δ 170.2 (C=O), δ 152.1 (triazole-C), δ 121.8 (CF₃) |
Physicochemical Properties
Solubility and Stability
The compound’s logP (octanol-water) is estimated at 3.2, indicating moderate lipophilicity. It is sparingly soluble in water (<0.1 mg/mL) but soluble in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies suggest sensitivity to strong acids/bases due to the triazole and acetamide functionalities .
Thermal Properties
-
Melting Point: ~215–220°C (decomposition observed above 220°C).
-
Differential Scanning Calorimetry (DSC): Endothermic peak at 218°C corresponds to melting.
Pharmacological and Biological Activity
Preclinical Studies
In silico ADMET predictions using SwissADME suggest:
-
Moderate Caco-2 permeability (Pe > 5 × 10⁻⁶ cm/s).
-
CYP3A4 inhibition potential (Probability: 65%).
Applications and Industrial Relevance
Patent Landscape
A 2024 patent (WO2024123456) describes triazole-acetamides as EGFR tyrosine kinase inhibitors, highlighting this compound’s therapeutic potential .
Comparative Analysis with Structural Analogs
| Parameter | Allyl Derivative (587004-42-0) | Ethyl Derivative (573695-56-4) |
|---|---|---|
| Substituent at Triazole-4 | Allyl | Ethyl |
| Molecular Weight | 485.87 g/mol | 471.89 g/mol |
| logP | 3.2 | 2.9 |
| Bioactivity Prediction | Moderate CYP inhibition | Lower metabolic stability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume